3-azidopropane-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

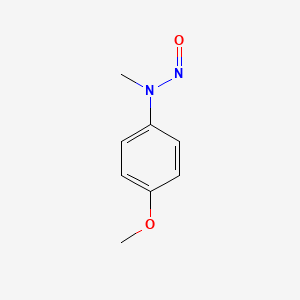

3-Azidopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H6FN3O2S and a molecular weight of 167.16 . It is used in various applications due to its unique properties .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed .Molecular Structure Analysis

The molecular structure of 3-azidopropane-1-sulfonyl fluoride is determined by its molecular formula, C3H6FN3O2S . The structure of sulfonyl fluorides can be influenced by the extent and location of fluorine substitution in the surfactant .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic reactions . The proximity-enabled sulfur(VI) fluoride exchange (SuFEx) reaction generates specific covalent linkages between proteins in cells and in vivo . This opens innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .Physical And Chemical Properties Analysis

The unique properties of 3-azidopropane-1-sulfonyl fluoride, such as surface tension lowering in aqueous systems and high chemical and thermal stability, have resulted in their widespread use in industrial processes and consumer uses .作用機序

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

将来の方向性

The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This has led to new synthetic approaches that start with sulfur-containing substrates . The future of 3-azidopropane-1-sulfonyl fluoride likely lies in further exploring these avenues and developing new applications and synthesis methods .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azidopropane-1-sulfonyl fluoride involves the reaction of 3-chloropropane-1-sulfonyl fluoride with sodium azide.", "Starting Materials": [ "3-chloropropane-1-sulfonyl fluoride", "sodium azide", "anhydrous DMF", "anhydrous THF", "anhydrous ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Dissolve 3-chloropropane-1-sulfonyl fluoride in anhydrous DMF.", "Add sodium azide to the solution and stir for 24 hours at room temperature.", "Pour the reaction mixture into an ice-cold solution of sodium bicarbonate and water.", "Extract the organic layer with anhydrous ether.", "Wash the organic layer with saturated sodium chloride solution.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the crude product by column chromatography using a mixture of THF and ether as the eluent." ] } | |

CAS番号 |

1839620-79-9 |

製品名 |

3-azidopropane-1-sulfonyl fluoride |

分子式 |

C3H6FN3O2S |

分子量 |

167.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。